![molecular formula C6H12 B213027 4-Methyl-2-pentene CAS No. 4461-48-7](/img/structure/B213027.png)
4-Methyl-2-pentene
Overview
Description
4-Methyl-2-pentene is an organic compound with the molecular formula C6H12 . It is a member of the fragrance structural group, branched chain saturated alcohol . The longest chain containing the double bond has five carbon atoms, so the compound is a pentene . There is a methyl group on the fourth carbon atom, so the compound’s name is 4-methyl-2-pentene .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-pentene consists of six carbon atoms and twelve hydrogen atoms . The compound has a double bond, which is characteristic of alkenes . The double bond is located on the second carbon atom, and there is a methyl group on the fourth carbon atom .Physical And Chemical Properties Analysis
4-Methyl-2-pentene has a density of 0.7±0.1 g/cm3, a boiling point of 59.3±7.0 °C at 760 mmHg, and a vapour pressure of 214.9±0.0 mmHg at 25°C . It has an enthalpy of vaporization of 28.9±0.8 kJ/mol and a flash point of -33.3±0.0 °C . The compound has a molar refractivity of 29.9±0.3 cm3 .Scientific Research Applications
Membrane Gas-Separating Media
Poly (4-methyl-2-pentyne) and poly (4-methyl-1-pentene) are prospective membrane materials for the separation of lower-hydrocarbon-containing gaseous mixtures . These polymers were studied with a combination of experimental and theoretical approaches, including permeability measurements for C1–C4 alkanes .
Photochemical Studies
2-Methyl-2-pentene has been used in various photochemical studies . These studies often involve the interaction of light with the compound, which can lead to various chemical reactions.
Ozonolysis Studies
In addition to photochemical studies, 2-Methyl-2-pentene has also been used in ozonolysis studies . Ozonolysis is a process where ozone (O3) is used to cleave the unsaturated bonds of alkenes, alkynes, and some aromatic compounds.
Synthesis of Melting Gels
4-Methyl-2-pentene can be used in the synthesis of melting gels using mono-substituted and di-substituted alkoxysiloxanes . These gels have various applications in industries such as pharmaceuticals, cosmetics, and food.
Preparation of Poly(4-methyl-1-pentene)
4-Methyl-2-pentene can be used in the preparation of Poly(4-methyl-1-pentene) . This polymer has various applications, including its use as a membrane material for gas separation .
Green Diluent for Membrane Fabrication
4-Methyl-2-pentene can be used as a green diluent for the preparation of Poly(4-methyl-1-pentene) . The nontoxic green diluent is conducive to the safety of membrane fabrication and subsequent medical applications .
Safety and Hazards
4-Methyl-2-pentene is a highly flammable liquid and vapor . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid inhalation of vapour or mist, use explosion-proof equipment, keep away from sources of ignition, and take measures to prevent the build-up of electrostatic charge .
Mechanism of Action
Target of Action
4-Methyl-2-pentene is a type of alkene, a class of hydrocarbons that contain a carbon-carbon double bond . The primary targets of alkenes like 4-Methyl-2-pentene are typically other molecules that can react with the carbon-carbon double bond. These could include various types of reagents in chemical reactions.
Mode of Action
The mode of action of 4-Methyl-2-pentene, like other alkenes, involves reactions at the carbon-carbon double bond. For example, in the presence of a suitable catalyst, alkenes can undergo addition reactions, where other atoms or molecules add across the double bond . Another possible reaction is the hydroboration-oxidation, where borane (BH3) or a substituted borane adds to the carbon-carbon double bond .
Result of Action
The result of 4-Methyl-2-pentene’s action would depend on the specific reaction it is involved in. In an addition reaction, for example, the result would be the formation of a new molecule with added groups . In a hydroboration-oxidation reaction, the result would be the conversion of the alkene to an alcohol .
Action Environment
The action, efficacy, and stability of 4-Methyl-2-pentene can be influenced by various environmental factors. For example, the presence of a catalyst can speed up reactions involving 4-Methyl-2-pentene . Temperature and pressure can also affect the rate and direction of reactions .
Disclaimer: This information is provided for educational purposes only. 4-Methyl-2-pentene is a chemical compound that should be handled with appropriate safety precautions. Always consult with a qualified professional or refer to a Material Safety Data Sheet for safety, handling, and disposal information .
properties
IUPAC Name |
4-methylpent-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12/c1-4-5-6(2)3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAQJENWWYGFSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074302 | |
Record name | 4-Methyl-2-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | 4-Methylpent-2-ene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11500 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
207.0 [mmHg] | |
Record name | 4-Methylpent-2-ene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11500 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
4461-48-7 | |
Record name | 4-Methyl-2-pentene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4461-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-pentene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpent-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.475 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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